An In-depth Technical Guide to 4-amino-N-cyclopentylbenzene-1-sulfonamide
An In-depth Technical Guide to 4-amino-N-cyclopentylbenzene-1-sulfonamide
CAS Number: 436091-88-2
This guide provides a comprehensive technical overview of 4-amino-N-cyclopentylbenzene-1-sulfonamide, a sulfonamide compound with potential applications in medicinal chemistry and drug development. Drawing upon established principles of sulfonamide chemistry and pharmacology, this document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry.
Core Chemical Identity and Physicochemical Properties
4-amino-N-cyclopentylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds, characterized by a sulfonyl group connected to an amine group.[1] Its specific structure features a cyclopentyl substituent on the sulfonamide nitrogen, which can influence its physicochemical properties and biological activity.
Table 1: Physicochemical Properties of 4-amino-N-cyclopentylbenzene-1-sulfonamide and Related Analogs
| Property | 4-amino-N-cyclopentylbenzene-1-sulfonamide (Predicted/Inferred) | 4-aminobenzenesulfonamide (Sulfanilamide) | 4-amino-N-benzylbenzene-1-sulfonamide | 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide |
| CAS Number | 436091-88-2 | 63-74-1[2] | 1709-54-2[3] | 4015-18-3[4] |
| Molecular Formula | C₁₁H₁₆N₂O₂S | C₆H₈N₂O₂S[5] | C₁₃H₁₄N₂O₂S[3] | C₁₂H₁₃ClN₄O₂S |
| Molecular Weight | 240.33 g/mol (Calculated) | 172.20 g/mol | 262.33 g/mol [3] | 312.78 g/mol |
| Melting Point | Data not available | 163 - 167 °C[6] | Data not available | ~221 °C[4] |
| pKa (Acidic) | Data not available | ~10.4 | Data not available | ~7.14[4] |
| LogP (Predicted) | Data not available | -0.07 | 1.7[3] | 0.613[4] |
| Water Solubility | Data not available | 7.5 g/L (25 °C) | Data not available | 9.17e-4 g/L (Predicted)[4] |
Note: Some properties for the title compound are inferred based on the general properties of sulfonamides and data from structurally similar molecules.
Synthesis and Characterization
The synthesis of 4-amino-N-cyclopentylbenzene-1-sulfonamide follows a well-established pathway for the preparation of N-substituted sulfonamides. The general approach involves the reaction of a protected aminobenzenesulfonyl chloride with the corresponding amine, followed by deprotection.
General Synthetic Protocol
A plausible synthetic route for 4-amino-N-cyclopentylbenzene-1-sulfonamide is outlined below. This protocol is based on standard procedures for sulfonamide synthesis.[7][8]
Step 1: Protection of the Amino Group The starting material, 4-aminobenzenesulfonic acid, is first protected, typically through acetylation, to prevent unwanted side reactions at the amino group.
Step 2: Formation of the Sulfonyl Chloride The resulting 4-acetamidobenzenesulfonic acid is then treated with a chlorinating agent, such as chlorosulfonic acid or thionyl chloride, to form 4-acetamidobenzenesulfonyl chloride.[8]
Step 3: Sulfonamide Bond Formation The key step involves the nucleophilic substitution reaction between 4-acetamidobenzenesulfonyl chloride and cyclopentylamine. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Step 4: Deprotection The final step is the removal of the protecting group (e.g., acetyl) from the amino group, usually by acid or base hydrolysis, to yield the desired 4-amino-N-cyclopentylbenzene-1-sulfonamide.[7]
Caption: General synthetic workflow for 4-amino-N-cyclopentylbenzene-1-sulfonamide.
Characterization and Analytical Methods
The identity and purity of synthesized 4-amino-N-cyclopentylbenzene-1-sulfonamide would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure, including the presence of the cyclopentyl group and the aromatic protons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine and the S=O stretches of the sulfonamide.
-
High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method would be essential for assessing the purity of the compound and for quantitative analysis in various matrices.[9][10] A typical method would utilize a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[9]
Mechanism of Action and Biological Activity
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[5][7][11][12] Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the bacterial metabolic pathway, leading to a bacteriostatic effect.[5][11][12] It is highly probable that 4-amino-N-cyclopentylbenzene-1-sulfonamide exerts its potential antibacterial activity through this well-established mechanism.
Beyond their antibacterial properties, sulfonamides have been investigated for a wide range of other biological activities, including as carbonic anhydrase inhibitors, anti-inflammatory agents, and in antiviral and anticancer research.[1][13][14] The specific N-cyclopentyl substitution in the title compound may modulate its binding affinity and selectivity for various biological targets.
Caption: Proposed mechanism of action for 4-amino-N-cyclopentylbenzene-1-sulfonamide.
Applications in Drug Discovery and Development
The sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives being developed for a multitude of therapeutic areas.[1] The unique properties imparted by the N-cyclopentyl group make 4-amino-N-cyclopentylbenzene-1-sulfonamide an interesting candidate for further investigation in several areas:
-
Antibacterial Drug Discovery: As a novel sulfonamide, it could be evaluated against a panel of clinically relevant bacterial strains, including drug-resistant isolates.
-
Carbonic Anhydrase Inhibition: The sulfonamide moiety is a known zinc-binding group, making this compound a potential inhibitor of carbonic anhydrases, which are targets for glaucoma, epilepsy, and certain types of cancer.[13][14]
-
Scaffold for Further Derivatization: The primary amino group serves as a versatile handle for the synthesis of a library of related compounds with potentially enhanced or novel biological activities.
Safety and Handling
Table 2: General Safety and Handling Precautions for Sulfonamides
| Hazard | Precautionary Measures |
| Eye Irritation | Causes serious eye irritation.[2][3][15] Wear appropriate eye protection such as safety goggles.[2][15] In case of contact, rinse cautiously with water for several minutes.[2] |
| Skin Irritation | May cause skin irritation.[2][3] Wear protective gloves and clothing to prevent skin exposure.[2][15] |
| Inhalation | May cause respiratory irritation.[3][16] Avoid breathing dust and handle in a well-ventilated area or fume hood.[15][17] |
| Ingestion | Harmful if swallowed.[16][18] Do not eat, drink, or smoke when using this product.[18] If swallowed, call a poison center or doctor.[18] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17] |
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
4-amino-N-cyclopentylbenzene-1-sulfonamide represents a valuable, yet underexplored, member of the sulfonamide family. Its unique structural features warrant further investigation into its synthesis, biological activity, and potential therapeutic applications. This technical guide provides a foundational understanding of this compound, leveraging the extensive knowledge base of sulfonamide chemistry to empower researchers in their drug discovery and development endeavors.
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